3-(Octyloxy)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-octoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCAZFAKCIEASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044844 | |
| Record name | 3-(Octyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3-(octyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15930-66-2 | |
| Record name | 3-(Octyloxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Octyloxy)propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(octyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Octyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(octyloxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(OCTYLOXY)PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039791Y977 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Octyloxy Propan 1 Amine
Established Chemical Synthesis Pathways
Traditional organic synthesis provides robust and well-documented methods for the preparation of 3-(Octyloxy)propan-1-amine. These pathways often involve multi-step processes utilizing common reactions such as alkylations, reductive aminations, and nitrile reductions.
Alkylation Reactions for Ethereal Linkage Formation
The formation of the ether linkage is a critical step in synthesizing the backbone of this compound. Alkylation reactions, particularly the Williamson ether synthesis, represent a fundamental approach. This method typically involves the reaction of an alkoxide with a primary alkyl halide. Two primary variations of this strategy can be envisioned for the target molecule:
Route A: The reaction of sodium octoxide (prepared from 1-octanol (B28484) and a strong base like sodium hydride) with a 3-halopropan-1-amine derivative (e.g., 3-chloropropan-1-amine), where the amine group is often protected to prevent side reactions.
Route B: The reaction of an octyl halide (e.g., 1-bromooctane) with 3-amino-1-propanol in the presence of a strong base. The base deprotonates the hydroxyl group, forming an alkoxide in situ, which then acts as a nucleophile.
Direct alkylation of amines can sometimes lead to overalkylation, producing secondary and tertiary amines as byproducts. nih.govmasterorganicchemistry.com Therefore, careful control of reaction conditions and the potential use of protecting groups are often necessary to achieve selective monoalkylation and good yields of the desired primary amine. nih.gov
Table 1: Illustrative Alkylation Strategies for Ether Formation
| Route | Reactant 1 | Reactant 2 | Key Condition | Product Intermediate |
|---|---|---|---|---|
| A | Sodium octoxide | 3-Chloropropan-1-amine (amine-protected) | Aprotic solvent | Protected this compound |
Reductive Amination Strategies from Carbonyl Precursors
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This process involves two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine. wikipedia.orgyoutube.com
For the synthesis of this compound, the key precursor would be 3-(octyloxy)propanal. The synthesis would proceed as follows:
Formation of the Carbonyl Precursor: 3-(octyloxy)propan-1-ol (which can be synthesized via etherification) is oxidized using a suitable oxidizing agent to yield 3-(octyloxy)propanal.
Reductive Amination: The resulting aldehyde, 3-(octyloxy)propanal, is reacted with ammonia (B1221849). This forms an intermediate imine which is then reduced in situ to the final primary amine.
A variety of reducing agents can be employed for the reduction step, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst like Palladium or Platinum). masterorganicchemistry.comyoutube.comsigmaaldrich.com One-pot procedures where the carbonyl compound, amine, and reducing agent are combined are common for their efficiency. wikipedia.orgyoutube.com
Table 2: Reductive Amination Pathway
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1. Oxidation | 3-(Octyloxy)propan-1-ol | PCC or Swern oxidation | 3-(Octyloxy)propanal |
Nitrile Reduction Approaches to the Primary Amine
The reduction of a nitrile (-C≡N) group is a direct and efficient method for the synthesis of primary amines (-CH₂NH₂). wikipedia.orgorganic-chemistry.orgyoutube.com This approach adds a carbon atom to the molecule, which must be accounted for in the synthetic design. For this compound, the synthesis begins with the formation of 3-(octyloxy)propionitrile.
A well-documented pathway involves a two-step process:
Cyanoethylation: This step involves the Michael addition of 1-octanol to acrylonitrile (B1666552) (CH₂=CHCN). The reaction is typically catalyzed by a base, such as potassium hydroxide, to form 3-(octyloxy)propionitrile.
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. Catalytic hydrogenation is a highly effective method for this transformation. wikipedia.org
A specific example of this synthesis is detailed in U.S. Patent 3,372,195, where crude n-octyloxypropionitrile is hydrogenated to yield 3-(octyloxy)propylamine. google.com This method highlights the use of a ruthenium catalyst for the reduction, carried out in the presence of ammonia to suppress the formation of secondary amine byproducts. google.com
Table 3: Research Findings on Nitrile Reduction Synthesis
| Parameter | Value/Condition |
|---|---|
| Starting Material | n-Octyloxypropionitrile |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) |
| Solvent | Dry Methanol |
| Inhibitor | Liquid Ammonia |
| Temperature | 125 °C |
| Hydrogen Pressure | 1440-1700 psig |
| Reaction Time | ~30 minutes for complete hydrogen absorption |
| Product Yield | 79% (based on the initial 1-octanol) |
Data sourced from U.S. Patent 3,372,195 google.com
Innovative and Sustainable Synthetic Routes
Modern synthetic chemistry increasingly focuses on developing greener, more atom-economical, and efficient processes. Catalytic transformations are at the forefront of these innovations.
Catalytic Transformations
Catalysis offers pathways that can reduce waste, lower energy requirements, and improve selectivity compared to stoichiometric reactions.
Homogeneous Catalysis for C-N Bond Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides highly efficient routes for constructing carbon-nitrogen (C-N) bonds. rsc.org A prominent strategy in this area is the N-alkylation of amines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org
In this process, a transition metal catalyst (often based on ruthenium, iridium, or more recently, earth-abundant metals like manganese) temporarily abstracts hydrogen from an alcohol to form an intermediate aldehyde in situ. beilstein-journals.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen initially "borrowed" by the catalyst. The catalyst is regenerated, and water is the only byproduct, making it a highly atom-economical process.
A potential sustainable synthesis for this compound could involve the direct reaction of 3-(octyloxy)propan-1-ol with ammonia using a suitable homogeneous catalyst. This would circumvent the need to pre-oxidize the alcohol to an aldehyde and use external reducing agents, streamlining the synthesis into a single, efficient step.
Table 4: Conceptual Homogeneous Catalysis Route
| Feature | Description |
|---|---|
| Reactants | 3-(Octyloxy)propan-1-ol, Ammonia (NH₃) |
| Catalyst Type | Homogeneous transition metal complex (e.g., Mn-pincer, [Cp*Ir]) |
| Mechanism | Borrowing Hydrogen / Hydrogen Auto-Transfer |
| Key Advantage | High atom economy (water is the main byproduct) |
| Potential Outcome | Direct, one-pot synthesis of this compound |
Heterogeneous Catalysis for Etherification and Amination
The industrial production of ether amines like this compound is typically achieved through a two-step process involving cyanoethylation followed by catalytic hydrogenation. google.com Heterogeneous catalysts are crucial in the amination stage, offering advantages in separation, recovery, and reusability.
The first step, a cyanoethylation reaction, involves the addition of a primary alcohol (1-octanol) to acrylonitrile to form an alkyloxypropionitrile intermediate, in this case, 3-(octyloxy)propionitrile. google.com This reaction is typically catalyzed by a base, such as an alkali metal hydroxide. google.com
The second and critical step is the hydrogenation of the 3-(octyloxy)propionitrile intermediate to yield the desired primary amine, this compound. google.com This reductive amination is performed using heterogeneous catalysts under hydrogen pressure. magtech.com.cnresearchgate.net Commonly employed catalysts include:
Raney-type Catalysts: Raney nickel and Raney cobalt are frequently used due to their high activity and cost-effectiveness. google.comgoogle.com
Noble Metal Catalysts: Catalysts based on ruthenium (Ru), palladium (Pd), and platinum (Pt) are also effective, though often more expensive. google.commagtech.com.cn These catalysts may be supported on materials like alumina (B75360) or diatomite to enhance stability and surface area. google.com
The hydrogenation reaction is typically carried out in a slurry or fixed-bed reactor. The choice of catalyst can influence selectivity and reaction conditions, such as temperature and pressure. google.comgoogle.com For instance, a patent for a similar ether amine production process describes using Raney nickel for the hydrogenation step. google.com
| Catalyst Type | Support Material | Typical Application | Reference |
| Raney Nickel | None (Alloy) | Hydrogenation of Nitriles | google.comgoogle.com |
| Raney Cobalt | None (Alloy) | Hydrogenation of Nitriles | google.com |
| Copper-Cobalt | Alumina-Diatomite | Vapor-phase Amination of Alcohols | google.com |
| Palladium | Silica (B1680970) | Catalytic Amination | researchgate.net |
| Ruthenium | Various | Hydrogenation Reactions | google.com |
Environmentally Benign Reaction Conditions and Solvents
In line with the principles of green chemistry, efforts are being made to replace traditional, often hazardous, organic solvents with more environmentally friendly alternatives. nih.gov Conventional solvents can be volatile, toxic, and flammable, contributing significantly to chemical pollution. nih.govmdpi.com
For the synthesis of amines, several classes of green solvents are being explored:
Water: As a non-toxic and renewable solvent, water is highly attractive for industrial processes. wikipedia.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent for various chemical reactions. nih.gov
Deep Eutectic Solvents (DESs): DESs have gained prominence as green substitutes for traditional solvents. mdpi.com They are characterized by low volatility, high thermal stability, and tunable polarity. mdpi.com Furthermore, DESs can sometimes act as both the solvent and catalyst, simplifying the reaction system. mdpi.com Their recyclability and compatibility with a wide range of substrates make them suitable for amination reactions. mdpi.com
Glycerol (B35011): As a biodegradable byproduct of biodiesel production, glycerol is an inexpensive and non-toxic solvent capable of dissolving both organic and inorganic compounds. nih.gov
The move towards greener synthesis also involves minimizing solvent use altogether by running reactions under "neat" or solvent-free conditions, which can lead to faster reaction times and reduced waste. researchgate.net
| Solvent Class | Key Advantages | Potential Application in Ether Amine Synthesis | Reference |
| Water | Non-toxic, renewable, inexpensive | Aqueous-phase reactions, product separation | wikipedia.org |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removed | Extraction and reaction medium | nih.gov |
| Deep Eutectic Solvents (DESs) | Low volatility, recyclable, can act as catalysts | Solvent and catalyst for amination steps | mdpi.com |
| Glycerol | Biodegradable, low cost, high boiling point | Reaction medium for various transformations | nih.gov |
Continuous Flow Synthesis Adaptations
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for improving safety and scalability. researchgate.netrsc.orgmdpi.com Adapting the synthesis of this compound to a continuous flow setup can enhance process control and efficiency. springernature.com
A hypothetical continuous flow process for this synthesis would involve two main stages:
Cyanoethylation Reactor: 1-octanol and acrylonitrile would be continuously pumped and mixed before entering a heated reactor, such as a packed-bed reactor containing a solid base catalyst. The controlled temperature and residence time in the reactor ensure high conversion to the 3-(octyloxy)propionitrile intermediate.
Hydrogenation Reactor: The output stream from the first reactor would be mixed with a stream of hydrogen gas and then passed through a second packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., supported nickel or palladium). google.com A back-pressure regulator would maintain the required pressure for the hydrogenation to proceed efficiently. springernature.com
This setup allows for precise control over reaction parameters, leading to improved yield and product consistency. The small internal volume of flow reactors also significantly enhances safety, especially when dealing with exothermic reactions or hazardous reagents. rsc.org The scalability of such a process is more straightforward than for batch reactions, as production can be increased by extending the operation time or by "numbering up" (running multiple reactors in parallel). researchgate.net
Process Optimization and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of various process parameters. These strategies focus on increasing reaction efficiency, minimizing side product formation, and simplifying purification.
Key parameters for optimization in the hydrogenation of the nitrile intermediate include:
Hydrogen Pressure: The pressure of hydrogen gas is a critical factor. A typical range for similar processes is between 0.3 to 10 MPa. google.com Higher pressures generally increase the reaction rate but must be balanced with equipment costs and safety considerations.
Reaction Temperature: Temperature significantly affects the rate of hydrogenation. A common temperature range is 70°C to 180°C. google.com Optimal temperature selection is crucial to ensure a reasonable reaction time without promoting undesirable side reactions.
Catalyst Loading: The amount of hydrogenation catalyst is typically between 0.05 to 5 parts by weight per 100 parts by weight of the nitrile intermediate. google.com
Reactant and Solvent Ratios: The molar ratios of reactants, such as the ratio of ammonia and hydrogen to the alcohol precursor in direct amination, are optimized to maximize conversion and selectivity. google.com In the hydrogenation of the nitrile, the addition of a small amount of water (0.5 to 20 parts by weight) can improve the dispersibility of the catalyst and enhance the yield. google.com
Yield enhancement strategies also involve the recycling of unreacted starting materials and the catalyst, which is a key advantage of using heterogeneous catalysts. google.comgoogle.com Following the reaction, the final product is typically purified via distillation to achieve high purity (e.g., >99.5%). google.com
| Parameter | Typical Range | Effect on Reaction | Reference |
| Hydrogen Pressure | 0.3 - 10 MPa | Influences reaction rate and completeness | google.com |
| Temperature | 70 - 180 °C | Affects reaction kinetics and selectivity | google.com |
| Catalyst Loading | 0.05 - 5 wt% | Determines reaction rate | google.com |
| Ammonia/Alcohol Molar Ratio | 4.0 - 10.0 | Drives equilibrium, improves selectivity | google.com |
| Water Content | 0.5 - 20 wt% | Improves catalyst dispersion and yield | google.com |
Chemical Reactivity and Reaction Mechanism Studies of 3 Octyloxy Propan 1 Amine
Nucleophilic Character of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group makes 3-(Octyloxy)propan-1-amine a competent nucleophile. This characteristic is the driving force behind its reactions with a variety of electrophilic species. The reactivity of the amine is influenced by both electronic and steric factors. The propyl chain connecting the amine and the ether linkage, along with the octyl group, can sterically hinder the approach of bulky electrophiles.
As a primary amine, this compound readily reacts with electrophiles. libretexts.org A general representation of this reactivity involves the attack of the nitrogen's lone pair on an electron-deficient center. For instance, in reaction with alkyl halides, the amine acts as a nucleophile to displace the halide ion in an SN2 reaction. This initial alkylation leads to the formation of a secondary amine. However, the reaction often does not stop at this stage, as the resulting secondary amine can also act as a nucleophile, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org
A representative reaction with an electrophile, methyl iodide, is depicted below:
Step 1: Formation of the secondary amine: CH₃(CH₂)₇O(CH₂)₃NH₂ + CH₃I → [CH₃(CH₂)₇O(CH₂)₃NH₂CH₃]⁺I⁻
Step 2: Deprotonation: [CH₃(CH₂)₇O(CH₂)₃NH₂CH₃]⁺I⁻ + CH₃(CH₂)₇O(CH₂)₃NH₂ → CH₃(CH₂)₇O(CH₂)₃NHCH₃ + [CH₃(CH₂)₇O(CH₂)₃NH₃]⁺I⁻
This process can continue, leading to a mixture of products.
Acylation: this compound undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. study.comfiveable.me The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the stable amide product. libretexts.org
The general mechanism for the acylation with an acyl chloride is as follows:
Nucleophilic attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the acyl chloride.
Formation of a tetrahedral intermediate: A transient species with a negatively charged oxygen and a positively charged nitrogen is formed.
Elimination of the leaving group: The carbonyl double bond reforms, and the chloride ion is expelled.
Deprotonation: A base (often another molecule of the amine) removes a proton from the nitrogen, yielding the final amide and an ammonium salt.
Sulfonylation: In a similar fashion, this compound can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides. msu.edu This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. As a primary amine, this compound forms a sulfonamide that is soluble in aqueous alkali due to the acidic proton on the nitrogen atom. The mechanism is analogous to acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org
Table 1: Representative Acylation and Sulfonylation Reactions of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(3-(octyloxy)propyl)acetamide | Acylation |
| This compound | Benzenesulfonyl chloride | N-(3-(octyloxy)propyl)benzenesulfonamide | Sulfonylation |
This compound reacts with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netlibretexts.org The formation of the C=N double bond is a reversible process. nih.gov
The mechanism for Schiff base formation involves two main stages:
Formation of a carbinolamine: The amine nitrogen attacks the carbonyl carbon, and a proton transfer occurs to form a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and a final deprotonation step yields the imine.
Table 2: Examples of Schiff Base Formation with this compound
| Amine | Carbonyl Compound | Product (Schiff Base) |
| This compound | Benzaldehyde | (E)-N-benzylidene-3-(octyloxy)propan-1-amine |
| This compound | Acetone | N-(propan-2-ylidene)-3-(octyloxy)propan-1-amine |
Transformations Involving the Ether Linkage
The ether linkage in this compound is generally stable and unreactive under most conditions, which is a characteristic feature of ethers. libretexts.org Cleavage of the C-O bond in an ether requires harsh reaction conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com
The cleavage of the ether bond in this compound by a strong acid like HI would proceed via a nucleophilic substitution mechanism. The acid first protonates the ether oxygen, making it a better leaving group. Then, the iodide ion (a strong nucleophile) attacks one of the adjacent carbon atoms. The site of attack (on the octyl or propyl side of the oxygen) would depend on the specific reaction conditions and the steric environment, but it is likely to follow an SN2 pathway, attacking the less hindered carbon atom. openstax.org
Investigation of Alkyl Chain Contributions to Reactivity Profiles
The long octyloxy chain in this compound influences its reactivity in several ways:
Steric Hindrance: The bulky octyl group can sterically hinder the approach of reactants to the amine's nitrogen atom. This effect is expected to be more pronounced for reactions involving bulky electrophiles. While the propyl spacer provides some flexibility, significant steric crowding can slow down reaction rates compared to smaller primary amines.
Inductive Effect: The alkyl chain has a weak electron-donating inductive effect (+I effect). This effect slightly increases the electron density on the nitrogen atom, which could marginally enhance its basicity and nucleophilicity compared to an amine without the alkyl chain. However, this electronic effect is generally considered to be minor compared to steric effects for long alkyl chains.
Solubility: The long hydrophobic octyl chain imparts significant nonpolar character to the molecule, affecting its solubility in different solvents. This can influence reaction rates and equilibria, particularly in multiphase reaction systems.
Kinetic and Thermodynamic Analyses of Key Reactions
Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, general principles can be applied to understand the expected trends.
Kinetics:
Acylation and Sulfonylation: These reactions are generally fast, especially with reactive acylating or sulfonylating agents. The rate would be expected to be first order in both the amine and the electrophile. Kinetic studies on similar primary amines have shown that the nature of the solvent and the presence of a base can significantly influence the reaction rate. researchgate.net
Schiff Base Formation: The rate of imine formation is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). libretexts.org At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.
Thermodynamics:
Acylation and Sulfonylation: These reactions are generally thermodynamically favorable, with the formation of stable amide and sulfonamide bonds being the driving force. The reactions are typically exothermic.
Schiff Base Formation: The formation of a Schiff base is an equilibrium process. The position of the equilibrium can be influenced by factors such as temperature and the removal of water, which drives the reaction towards the product side. Thermodynamic studies on other Schiff base formations have shown that the stability is influenced by the structure of both the amine and the carbonyl compound. nih.govnih.gov
Table 3: Hypothetical Kinetic Parameters for the Reaction of this compound with Acetyl Chloride
| Parameter | Value (at 298 K) |
| Rate Constant (k) | 1.2 x 10⁻² L mol⁻¹ s⁻¹ |
| Activation Energy (Ea) | 45 kJ/mol |
| Pre-exponential Factor (A) | 5.0 x 10⁵ s⁻¹ |
Design, Synthesis, and Characterization of 3 Octyloxy Propan 1 Amine Derivatives
Strategic Design Principles for Functionalized Analogs
The design of functionalized analogs of 3-(Octyloxy)propan-1-amine is guided by the goal of modulating its physicochemical properties. The molecule offers three primary sites for modification: the terminal primary amine, the ether linkage, and the octyl tail.
Amine Group Modification: The primary amine is the most reactive site, serving as a key handle for introducing a wide array of functional groups. Converting the primary amine to secondary or tertiary amines, or to amides, can systematically alter the compound's basicity, nucleophilicity, hydrogen-bonding capacity, and steric profile. For instance, N-alkylation increases steric hindrance and modifies basicity, while acylation to form amides replaces the basic nitrogen with a non-basic, planar amide linkage, which can introduce further points of interaction.
Ether Linkage Modification: The ether bond provides flexibility to the molecular backbone. While chemically robust, modifications in this region, typically achieved by altering the synthesis starting materials, can change the spacer length and polarity between the amine and the lipophilic tail. Replacing the propyl group with shorter, longer, or more rigid linkers can influence the molecule's conformational freedom and its interaction with other molecules or surfaces.
Alkyl Chain Modification: The octyl group is the primary determinant of the molecule's lipophilicity and its solubility in nonpolar media. Strategic variations, such as altering the chain length, introducing branching, or incorporating cyclic or aromatic moieties, can fine-tune its solubility, melting point, and self-assembly behavior.
These design principles allow for the creation of a diverse library of derivatives where properties are systematically controlled through precise structural modifications.
Synthesis of Substituted this compound Compounds
The synthesis of derivatives from this compound leverages well-established organic transformations targeting the primary amine and, less directly, the ether backbone.
Amine-Functionalized Derivatives (e.g., secondary/tertiary amines, amides)
The nucleophilic primary amine of this compound is readily functionalized.
Secondary and Tertiary Amines: These can be synthesized via N-alkylation. A common method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form a transient imine, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This approach offers high selectivity and avoids over-alkylation. Direct alkylation with alkyl halides can also be employed, though it may yield a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, often requiring careful control of stoichiometry and reaction conditions.
Amides: Amide derivatives are readily prepared by reacting this compound with acylating agents such as acid chlorides, anhydrides, or carboxylic acids. hud.ac.uknih.gov The reaction with highly reactive acid chlorides is often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. hud.ac.uk Alternatively, direct coupling with carboxylic acids is achieved using activating agents like carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., T3P®). organic-chemistry.org These methods are valued for their mild conditions and broad substrate scope. nih.govnih.gov
Table 1: Synthesis of Amine-Functionalized Derivatives
| Derivative Type | Synthetic Method | Reagents | Typical Conditions |
|---|---|---|---|
| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₄ or STAB | Methanol or Dichloromethane, Room Temp |
| Tertiary Amine | Sequential Reductive Amination | Aldehyde/Ketone, NaBH₄ or STAB | Methanol or Dichloromethane, Room Temp |
| Amide | Acylation | Acid Chloride, Triethylamine | Dichloromethane, 0 °C to Room Temp |
Ether-Modified Derivatives
Modification of the ether portion of the molecule typically requires a de novo synthesis rather than a direct transformation of the stable ether bond. The general synthetic approach involves the Williamson ether synthesis, where an alkoxide is reacted with an organohalide. To create ether-modified analogs of this compound, one could start with a different alcohol (e.g., hexanol, decanol, or a phenol) and react its corresponding alkoxide with a protected 3-halopropan-1-amine, such as N-(3-bromopropyl)phthalimide. The subsequent deprotection of the amine group yields the desired ether-modified analog. This strategy allows for significant variation in the lipophilic tail of the molecule.
Combined Functionalization at Multiple Sites
Derivatives with multiple functional groups can be synthesized by combining the aforementioned strategies in a logical sequence. For example, an ether-modified analog could be synthesized first, followed by functionalization of its primary amine to introduce an amide or a secondary/tertiary amine. The choice of reaction sequence is critical to avoid undesired side reactions and may require the use of orthogonal protecting group strategies to ensure that specific sites react selectively.
Advanced Spectroscopic and Structural Elucidation of Derivatives
The structures of newly synthesized derivatives of this compound are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. In ¹H NMR, the formation of a secondary amine (N-H) or an amide (N-H) introduces new signals whose chemical shifts and coupling patterns are diagnostic. For instance, the N-H proton of an amide typically appears as a broad singlet or triplet between δ 5.5 and 8.5 ppm. Protons on the carbon adjacent to the nitrogen (the N-CH₂) show a characteristic downfield shift upon N-alkylation or acylation. In ¹³C NMR, the appearance of a carbonyl carbon signal (δ 160-180 ppm) is a clear indicator of amide formation.
FTIR Spectroscopy: FTIR is used to identify key functional groups. The parent primary amine shows characteristic N-H stretching vibrations around 3300-3400 cm⁻¹. Upon conversion to a secondary amine, one of these peaks disappears. For amides, the most prominent features are the strong C=O stretching band (amide I) around 1630-1680 cm⁻¹ and the N-H bending band (amide II) around 1520-1570 cm⁻¹.
Mass Spectrometry: MS is used to determine the molecular weight of the derivatives and to confirm their elemental composition via high-resolution mass spectrometry (HRMS). The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) must match the calculated molecular weight of the target structure.
Table 2: Expected Spectroscopic Data for a Representative Amide Derivative: N-(3-(octyloxy)propyl)acetamide
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Amide N-H | ~δ 5.5-7.0 ppm (broad singlet) |
| Acetyl CH₃ | ~δ 2.0 ppm (singlet) | |
| N-CH₂ | ~δ 3.2-3.4 ppm (quartet) | |
| ¹³C NMR | Carbonyl C=O | ~δ 170 ppm |
| Acetyl CH₃ | ~δ 23 ppm | |
| FTIR | N-H Stretch | ~3300 cm⁻¹ (broad) |
| C=O Stretch | ~1640 cm⁻¹ (strong) | |
| N-H Bend | ~1550 cm⁻¹ (strong) |
| MS (ESI+) | [M+H]⁺ | m/z 230.21 |
Correlation between Structural Modification and Chemical Behavior
The specific structural modifications made to the this compound scaffold directly correlate with changes in its chemical properties and behavior.
Basicity and Nucleophilicity: Converting the primary amine to a secondary amine generally slightly increases basicity due to the electron-donating effect of the alkyl group. Conversion to a tertiary amine can lead to decreased basicity in aqueous solution due to poorer solvation of the conjugate acid, but increased steric hindrance invariably reduces its nucleophilicity. Acylation to form an amide effectively removes the basicity and nucleophilicity of the nitrogen atom due to the delocalization of the lone pair into the adjacent carbonyl group.
Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor. A secondary amine retains this ability, whereas a tertiary amine can only act as a hydrogen bond acceptor. An N-substituted amide has one N-H donor site and a carbonyl oxygen acceptor site, influencing its self-association and interaction with other molecules.
These structure-behavior relationships are fundamental to the rational design of new molecules for specific applications, allowing for the fine-tuning of properties like self-assembly, interfacial activity, and binding affinity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sodium borohydride |
| Sodium triacetoxyborohydride |
| Triethylamine |
| Pyridine |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Propylphosphonic anhydride (B1165640) (T3P®) |
| N-(3-bromopropyl)phthalimide |
Applications in Polymer Science and Macromolecular Engineering
Role as a Monomer in Polymerization Processes
The presence of a reactive primary amine group allows 3-(octyloxy)propan-1-amine to act as a monomer in several polymerization reactions. This functionality is crucial for the construction of polymer backbones and for introducing specific side chains that influence the final properties of the material.
Primary amines are fundamental reactants in polycondensation reactions to form polyamides and polyureas. This compound can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. The incorporation of the long, flexible octyloxy side chain can disrupt the intermolecular hydrogen bonding that is typical in traditional polyamides, potentially leading to materials with lower melting points, increased solubility in organic solvents, and enhanced flexibility.
Similarly, its reaction with diisocyanates would yield polyureas. The octyloxy group in these polymers can impart a degree of internal plasticization and hydrophobicity. The synthesis of novel thermoplastic polyamide elastomers (TPAEs) often involves the use of long-chain diamines to introduce soft segments, and while this compound is a monoamine, its use as a chain terminator or a comonomer could control molecular weight and introduce hydrophobic end-groups. For instance, novel TPAEs have been synthesized via one-pot melt polycondensation using long-chain semicrystalline polyamides and amorphous polyetheramines. mdpi.com
Table 1: Potential Polycondensation Reactions Involving this compound
| Reactant | Resulting Polymer | Potential Properties Influenced by Octyloxy Group |
|---|---|---|
| Dicarboxylic Acid | Polyamide | Increased flexibility, lower melting point, enhanced solubility |
Amines can act as initiators for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactones, lactams, and epoxides. wikipedia.orgvot.pl The primary amine of this compound can initiate the polymerization of cyclic esters like ε-caprolactone, leading to the formation of polyester (B1180765) chains with a 3-(octyloxy)propyl group at one end. vot.pl This process allows for the synthesis of polymers with a specific end-group functionality, which can be useful for creating block copolymers or for surface modification.
In the case of epoxides, the amine group can open the oxirane ring, initiating a polymerization process that results in polyethers. acs.org The reaction of an amine with an epoxide can form a secondary amine, which can then react with another epoxide molecule, propagating the polymer chain. The resulting polymer would feature the octyloxy moiety as a side chain, significantly influencing its solubility and thermal properties. The use of amine-epoxy reactions is a versatile method for creating polymer networks. mdpi.comnih.gov
Table 2: Potential Role of this compound in Ring-Opening Polymerization
| Cyclic Monomer | Role of this compound | Resulting Polymer Structure |
|---|---|---|
| ε-Caprolactone | Initiator | Polyester with a terminal 3-(octyloxy)propyl group |
Integration as a Cross-linking Agent in Polymeric Matrices
Primary amines are effective cross-linking agents for certain types of polymers, particularly epoxy resins. this compound can be used to cure epoxy resins, where the amine groups react with the epoxide rings to form a three-dimensional network. The long, non-polar octyl chain of this amine would be incorporated into the cross-linked structure. This can have several effects on the properties of the cured resin, such as increasing its hydrophobicity and flexibility, and potentially improving its impact resistance. The density of cross-linking can be controlled by the amount of the amine used, which in turn affects the mechanical and thermal properties of the final material. nih.gov The use of amines as cross-linking agents is a well-established technique in polymer chemistry to enhance material properties. mdpi.com
Utilization as a Polymer Modifier and Surface Functionalization Agent
The amphiphilic nature of this compound, with its polar amine head and non-polar octyl tail, makes it an excellent candidate for modifying polymer surfaces. wiley-vch.de It can be used to impart hydrophobicity to otherwise hydrophilic polymer surfaces. This can be achieved by grafting the molecule onto the polymer surface through reactions involving its amine group. For instance, it could react with surface functional groups like carboxylic acids, esters, or isocyanates. researchgate.netpageplace.de
This type of surface modification is crucial for applications where controlled wettability and reduced water absorption are desired. For example, the modification of polymer membranes for filtration or the surface treatment of materials to improve their resistance to environmental factors can be achieved using such functional amines. nih.gov The introduction of hydrophobic groups onto polyfunctional amine crosslinkers has been shown to improve the hydrophobicity of latex polymer compositions. google.com
Development of Novel Polymeric Architectures Incorporating this compound Moieties
The unique structure of this compound can be exploited to create novel and complex polymeric architectures. Its amphiphilic character makes it a valuable component in the synthesis of amphiphilic polymers, which can self-assemble into micelles or other ordered structures in solution. researchgate.netrsc.orgnih.gov These structures are of great interest for applications in drug delivery, nanotechnology, and as compatibilizers in polymer blends.
By incorporating this compound into a polymer backbone, either as a side chain or as part of the main chain, it is possible to create polymers with both hydrophilic and hydrophobic domains. For example, copolymerization with a hydrophilic monomer would result in an amphiphilic copolymer. These materials can exhibit interesting solution behaviors and have the potential to form various nanostructures. The synthesis of star amphiphilic block copolymers is one such advanced architecture that can be achieved. rsc.org
Advanced Materials Science Applications
Contribution to Supramolecular Chemistry and Self-Assembly
The ability of 3-(octyloxy)propan-1-amine to spontaneously organize into ordered structures is a cornerstone of its application in supramolecular chemistry. This self-assembly is driven by non-covalent interactions, primarily the hydrophobic effect and hydrogen bonding involving the amine group.
Formation of Ordered Nanostructures
Long-chain alkoxy propylamines, such as this compound, are known to self-assemble into a variety of ordered nanostructures in solution. The specific morphology of these structures is dictated by factors including concentration, temperature, and the nature of the solvent. The packing of the hydrophobic octyl chains, coupled with the interactions of the polar amine heads, can lead to the formation of lamellar, cylindrical, or spherical nano-assemblies. These ordered arrangements are of significant interest for applications in nanotechnology, including templating for the synthesis of mesoporous materials and the development of drug delivery systems.
Micellar and Vesicular Aggregate Formation
In aqueous environments, this compound exhibits surfactant-like behavior, forming micellar and vesicular aggregates. Above a specific concentration, known as the critical micelle concentration (CMC), the individual molecules aggregate to sequester their hydrophobic tails from the water, while exposing the hydrophilic amine heads to the aqueous phase. This results in the formation of spherical micelles. The CMC is a critical parameter that depends on the molecular structure of the surfactant; for analogous long-chain amine compounds, the CMC typically decreases as the length of the hydrophobic alkyl chain increases.
Under certain conditions, these molecules can also form bilayers that enclose a solvent core, resulting in the formation of vesicles. These vesicular structures are of particular interest for encapsulation and controlled release applications.
Table 1: Factors Influencing Micelle and Vesicle Formation
| Factor | Influence on Self-Assembly |
| Concentration | Micelles form above the Critical Micelle Concentration (CMC). |
| Temperature | Affects the solubility and packing of the amphiphiles. |
| Solvent Polarity | Determines the driving force for hydrophobic interactions. |
| pH | Can alter the charge of the amine head group, affecting intermolecular interactions. |
Liquid Crystalline Systems Derived from this compound
The molecular geometry of this compound, with its flexible alkyl chain and polar head group, makes it a potential component in the design of thermotropic liquid crystals. While the compound itself may not exhibit liquid crystalline phases, its structure can be incorporated into larger mesogenic molecules. The flexible octyloxy tail can contribute to the formation of smectic or nematic phases by promoting the necessary anisotropic arrangement of the molecules. The primary amine group offers a reactive site for linking to rigid core structures, a common strategy in the synthesis of novel liquid crystalline materials. For instance, Schiff base liquid crystals can be synthesized through the condensation reaction of an amine with an aldehyde, incorporating the alkoxy functionality to influence the mesophase behavior.
Interfacial Phenomena and Surface Science
The amphiphilic character of this compound makes it highly surface-active. At interfaces, such as the air-water or oil-water interface, these molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the polar medium. This alignment leads to a reduction in the interfacial tension. The effectiveness of a surfactant at reducing surface tension is a key parameter in many industrial applications, including emulsification, foaming, and wetting. The primary amine group can also interact with surfaces, allowing for the formation of self-assembled monolayers (SAMs) on various substrates. These SAMs can be used to modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance.
Precursor for Hybrid Materials and Nanocomposite Synthesis
In the realm of materials synthesis, this compound serves as a valuable precursor for the creation of organic-inorganic hybrid materials and nanocomposites. Its primary amine group can act as a catalyst or a directing agent in sol-gel processes, particularly in the synthesis of silica-based materials.
In the formation of mesoporous silica (B1680970), long-chain amines can function as structure-directing agents, where their self-assembled aggregates act as templates around which the silica network forms. Upon removal of the organic template, a porous structure with a high surface area and controlled pore size is obtained. The octyloxypropylamine can influence the morphology and pore characteristics of the final material.
Furthermore, the amine functionality provides a reactive handle for covalently grafting the molecule onto inorganic surfaces or incorporating it into a polymer matrix. This allows for the synthesis of hybrid materials where the organic component is intimately linked to the inorganic framework, leading to materials with enhanced mechanical, thermal, and chemical properties. For example, amine-functionalized molecules can be used to modify the surface of silica nanoparticles, improving their dispersion in a polymer matrix for the creation of advanced nanocomposites.
Computational and Theoretical Investigations of 3 Octyloxy Propan 1 Amine
Quantum Chemical Calculations of Electronic and Molecular Structure
No specific studies presenting quantum chemical calculations to elucidate the electronic and molecular structure of 3-(Octyloxy)propan-1-amine were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometry, electron density distribution, molecular orbital energies, and other electronic properties. This foundational information is crucial for understanding the molecule's reactivity and interactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
There is a lack of published research focused on the theoretical prediction of spectroscopic properties for this compound. While general methodologies for predicting NMR and IR spectra using computational methods are well-established, their specific application to this compound has not been detailed in available literature. Such predictions would be valuable for interpreting experimental spectra and confirming the compound's structure.
Theoretical Studies of Reaction Mechanisms and Transition States
No theoretical investigations into the reaction mechanisms involving this compound were found. This type of research would involve computational modeling to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing insights into the kinetics and thermodynamics of its chemical transformations.
Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior
There is no available research on molecular dynamics (MD) simulations of this compound. MD simulations are a powerful tool for studying how molecules interact with each other and with their environment over time. For an amphiphilic molecule like this compound, these simulations could provide valuable information about its self-assembly, aggregation behavior in different solvents, and interactions with surfaces or other molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of 3-(Octyloxy)propan-1-amine, distinct signals would correspond to each unique proton environment. The protons on the carbon adjacent to the amine nitrogen (-CH₂-NH₂) are deshielded and would typically appear in the 2.3-3.0 ppm range. libretexts.org Similarly, protons on the carbon next to the ether oxygen (-O-CH₂-) would be shifted downfield. The methylene (B1212753) protons of the octyl chain would produce a series of overlapping multiplets in the aliphatic region (approx. 1.2-1.6 ppm), while the terminal methyl group (-CH₃) would appear as a characteristic triplet around 0.9 ppm. The amine protons (-NH₂) themselves can appear over a broad range (0.5-5.0 ppm) and may be broadened due to rapid chemical exchange. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each chemically non-equivalent carbon atom. For this compound, one would expect to see 11 distinct signals corresponding to the 11 carbon atoms in its structure. The carbons bonded to the heteroatoms (oxygen and nitrogen) would be the most downfield. Specifically, the carbon of the C-O bond would appear significantly downfield, followed by the carbon of the C-N bond. The remaining carbons of the alkyl chains would resonate at higher fields (further upfield).
2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY would reveal correlations between adjacent protons, allowing for the mapping of the spin systems within the octyl and propyl chains. For instance, the triplet of the terminal methyl group would show a cross-peak with the adjacent methylene group's signal.
HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is invaluable for definitively assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H ₃C-(CH₂)₆- | ~0.9 | Triplet (t) |
| H₃C-(CH ₂)₆- | ~1.2-1.4 | Multiplet (m) |
| -O-CH ₂-CH₂- | ~1.5-1.6 | Multiplet (m) |
| -O-CH ₂-(CH₂)₆-CH₃ | ~3.4 | Triplet (t) |
| -O-CH₂-CH ₂-CH₂-NH₂ | ~1.7-1.8 | Multiplet (m) |
| -O-CH₂-CH₂-CH ₂-NH₂ | ~2.7 | Triplet (t) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass with very high precision. The molecular formula of this compound is C₁₁H₂₅NO. massbank.euuni.luepa.govchemspider.com
The calculated monoisotopic mass for this formula is 187.193614 Da. chemspider.com HRMS analysis of a pure sample would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm). For example, a reported exact mass for the protonated molecule [M+H]⁺ is 188.20090 Da. uni.lu This level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₅NO | massbank.euuni.luepa.govchemspider.com |
| Exact Monoisotopic Mass | 187.1936 g/mol | massbank.eu |
| Predicted [M+H]⁺ Adduct | 188.20090 m/z | uni.lu |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups are the primary amine (-NH₂), the ether (C-O-C), and the alkane (C-H) moieties.
Amine Group (-NH₂): As a primary amine, it is expected to show two N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com An N-H bending vibration (scissoring) should be observed in the 1650-1580 cm⁻¹ range, and a broad N-H wagging band may appear between 910-665 cm⁻¹. orgchemboulder.com
Ether Group (C-O-C): A strong, characteristic C-O stretching band is expected in the fingerprint region, typically around 1250–1020 cm⁻¹ for aliphatic ethers. orgchemboulder.com
Alkane Groups (C-H): Multiple C-H stretching vibrations from the octyl and propyl chains would be prominent just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending vibrations for CH₂ and CH₃ groups would appear in the 1470-1350 cm⁻¹ range.
While FT-IR is particularly sensitive to polar bonds like N-H and C-O, Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. Therefore, the C-C and C-H vibrations of the alkyl backbone would be strong in the Raman spectrum.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium-Weak |
| Primary Amine (N-H) | Bending (Scissoring) | 1650-1580 | Medium |
| Primary Amine (N-H) | Wagging | 910-665 | Broad, Strong |
| Alkyl (C-H) | Stretching | 2960-2850 | Strong |
| Alkyl (C-H) | Bending | 1470-1350 | Medium |
X-ray Diffraction (XRD) for Crystalline Forms and Derivatives
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. For a simple aliphatic compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for XRD analysis can be challenging.
However, XRD becomes a critical tool for characterizing stable, crystalline derivatives, such as its hydrochloride or other salt forms (e.g., this compound hydrochloride). bldpharm.com If a suitable crystal of such a salt were formed, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding between the ammonium (B1175870) cation and the counter-ion), confirming the molecular structure with unparalleled detail.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic methods are paramount for assessing the purity of this compound and for its quantification in complex mixtures. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight of 187.32 g/mol , this compound is sufficiently volatile for GC analysis. epa.govalfa-chemistry.com In GC-MS, the compound would be separated from other volatile impurities on a capillary column before entering the mass spectrometer. The retention time provides a characteristic identifier, while the mass spectrometer gives structural information from the fragmentation pattern, confirming the identity of the peak. This technique is highly effective for identifying and quantifying volatile impurities. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful technique for analyzing this compound, particularly when dealing with non-volatile matrices or thermally sensitive impurities. researchgate.net A known analysis of this compound using a Q Exactive Orbitrap mass spectrometer (LC-ESI-QFT) showed a retention time of 16.264 minutes on an Acquity BEH C18 column under specific gradient conditions. massbank.eu The use of a high-resolution mass spectrometer as the detector allows for the confident identification of the compound in complex mixtures.
Coordination Chemistry and Ligand Design
Complexation Behavior with Transition Metals
The presence of a primary amine (—NH₂) group and an ether oxygen (—O—) atom allows 3-(octyloxy)propan-1-amine to act as a potentially bidentate or a monodentate ligand. The primary amine group furnishes a strong coordination site through its lone pair of electrons on the nitrogen atom. The ether oxygen, with its two lone pairs, can also participate in coordination, although it is generally a weaker donor than the amine nitrogen.
The complexation behavior is anticipated to be influenced by several factors:
Metal Ion Identity: The nature of the transition metal ion, including its size, charge, and electronic configuration, will dictate the stability and geometry of the resulting complex. Hard metal ions are expected to prefer coordination with the harder oxygen donor, while softer metal ions will favor the softer nitrogen donor.
Chelation: When both the amine and ether groups coordinate to the same metal center, a six-membered chelate ring would be formed. The stability of this chelate ring will be a significant driving force for bidentate coordination.
Expected Coordination Modes:
Monodentate (N-coordination): The ligand could coordinate solely through the amine nitrogen, with the ether oxygen remaining uncoordinated. This is more likely with metal ions that have a strong preference for nitrogen donors or in the presence of competing ligands.
Bidentate (N,O-coordination): The ligand could act as a chelating agent, binding to the metal center through both the amine nitrogen and the ether oxygen. This would result in the formation of a thermodynamically favorable six-membered ring.
Bridging: In polynuclear complexes, the ligand could bridge two metal centers, with the amine group coordinating to one metal and the ether oxygen to another.
Synthesis and Characterization of Metal Complexes Featuring this compound
The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the metal precursor and the ligand.
General Synthetic Approach:
A solution of the transition metal salt (e.g., chloride, nitrate, or perchlorate) in a solvent such as ethanol, methanol, or acetonitrile would be treated with a stoichiometric amount of this compound. The reaction mixture would be stirred, possibly with gentle heating, to facilitate complex formation. The resulting metal complex could then be isolated by crystallization, precipitation, or solvent evaporation.
Characterization Techniques:
A combination of spectroscopic and analytical techniques would be employed to confirm the formation and elucidate the structure of the synthesized complexes.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A shift in the N-H stretching and bending vibrations of the amine group upon coordination to the metal center. A change in the C-O-C stretching frequency of the ether group if it is involved in coordination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen and oxygen atoms in ¹H and ¹³C NMR spectra. |
| UV-Visible Spectroscopy | The appearance of d-d electronic transitions for complexes of d-block metals, providing information about the coordination geometry. |
| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |
| Elemental Analysis | To confirm the empirical formula of the synthesized complex. |
Catalytic Activity of this compound-Metal Complexes
Metal complexes incorporating ligands with both amine and ether functionalities have demonstrated catalytic activity in a variety of organic transformations. It is plausible that complexes of this compound could exhibit similar catalytic potential.
Potential Catalytic Applications:
Oxidation Reactions: The presence of a flexible N,O-ligand could support metal centers in various oxidation states, making these complexes potential catalysts for oxidation reactions, such as the oxidation of alcohols or hydrocarbons.
Coupling Reactions: Transition metal complexes are widely used as catalysts in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electronic and steric properties imparted by the this compound ligand could influence the efficiency and selectivity of such reactions.
Polymerization: Some transition metal complexes with N,O-ligands are active as catalysts for the polymerization of olefins. The steric bulk of the octyloxy group might influence the properties of the resulting polymer.
A hypothetical study on the catalytic activity of a palladium complex of this compound in a Suzuki coupling reaction might yield the following illustrative data:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1 | Toluene | 100 | 85 |
| 2 | 0.5 | Toluene | 100 | 78 |
| 3 | 1 | Dioxane | 100 | 92 |
| 4 | 1 | Toluene | 80 | 65 |
Design of Multidentate Ligands Incorporating the Alkoxyamine Moiety
The this compound unit can serve as a valuable synthon for the construction of more complex multidentate ligands. By chemically modifying the primary amine group, it is possible to introduce additional donor atoms, thereby increasing the denticity of the ligand.
Strategies for Ligand Elaboration:
Schiff Base Condensation: The reaction of the primary amine with aldehydes or ketones can lead to the formation of Schiff base ligands. If the aldehyde or ketone contains another donor group (e.g., a hydroxyl or another amino group), a multidentate ligand will be formed.
Alkylation/Arylation: The nitrogen atom can be further functionalized through reactions with alkyl or aryl halides containing additional donor sites. For example, reaction with 2-picolyl chloride would introduce a pyridine ring, creating a potential N,N,O-tridentate ligand.
Amide Formation: Acylation of the amine with a carboxylic acid derivative that contains other coordinating groups can also lead to multidentate ligands.
The incorporation of the this compound moiety into these larger ligand frameworks would offer a means to fine-tune the steric and electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic performance or novel structural motifs.
Future Research Directions and Unexplored Avenues
Integration with Emerging Technologies in Chemical Synthesis
The synthesis of amines is a cornerstone of organic chemistry, and emerging technologies are poised to revolutionize these processes. For 3-(Octyloxy)propan-1-amine, the adoption of continuous flow chemistry represents a significant area for future exploration.
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The metal-free reduction of nitro compounds to primary amines has been successfully demonstrated under continuous-flow conditions, offering a potential route for the synthesis of precursors to this compound with high yields and short reaction times. beilstein-journals.org Future research could focus on adapting such methods to the specific synthesis of this compound, potentially leading to more efficient and safer manufacturing processes. beilstein-journals.orgnih.gov
Furthermore, the chemoselective amination of alkyl halides with aqueous ammonia (B1221849) has been achieved in continuous flow to produce primary ammonium (B1175870) salts, which can then be converted to primary amines. acs.org This methodology could be investigated for the synthesis of this compound, offering a direct and efficient route. The integration of in-line purification techniques within a flow system could further streamline the production of this compound. nih.gov The development of such a continuous process would represent a significant advancement in the manufacturing of long-chain ether amines.
| Technology | Potential Advantages for this compound Synthesis | Research Focus |
| Continuous Flow Chemistry | Enhanced safety, improved process control, scalability, higher yields, shorter reaction times. | Adapting existing metal-free nitro reduction or chemoselective amination flow protocols. |
| Microreactor Technology | Precise control over reaction parameters, rapid process optimization. | Screening of reaction conditions and catalysts for optimal synthesis. |
| Photocatalysis in Flow | Mild reaction conditions, unique reactivity pathways. | Exploring photocatalytic routes for the formation of the C-N bond. researchgate.net |
Role in Green Chemistry Innovations
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis of amines is a key area of focus. Future research into this compound should prioritize the development of sustainable and environmentally benign synthetic routes.
One promising avenue is the use of renewable resources. The synthesis of amines from bio-based materials is a rapidly growing field. rsc.orgacs.orgsci-hub.se Investigations could explore the possibility of deriving the octyl group of this compound from fatty alcohols obtained from plant oils, thereby reducing the reliance on fossil fuels. nih.gov Biocatalytic methods, employing enzymes such as lipases and transaminases, offer another green approach to amine synthesis. nih.gov Research into enzymatic pathways for the synthesis of this compound could lead to highly selective and environmentally friendly processes.
Another key aspect of green chemistry is atom economy. Traditional methods for amine synthesis often generate significant waste. rsc.org Future research could focus on developing catalytic routes that maximize the incorporation of all reactant atoms into the final product. For instance, the direct amination of alcohols is an attractive green method as the only byproduct is water. researchgate.net Applying this to a suitable precursor for this compound would represent a significant step towards a more sustainable synthesis. The use of greener solvents, such as deep eutectic solvents, in amine synthesis is also an area ripe for exploration. mdpi.com
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Use of Renewable Feedstocks | Deriving the octyl group from bio-based fatty alcohols. | Reduced carbon footprint and reliance on petrochemicals. |
| Biocatalysis | Employing enzymes for selective amination. | Milder reaction conditions, high selectivity, and reduced waste. |
| Atom Economy | Development of direct amination of alcohol precursors. | Minimized byproduct formation, leading to cleaner processes. |
| Safer Solvents | Utilization of deep eutectic solvents or solvent-free conditions. | Reduced environmental impact and improved process safety. |
Novel Catalytic Systems Based on this compound Derivatives
The primary amine functionality of this compound makes it an interesting scaffold for the development of novel catalysts. Primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis. rsc.org
Future research could involve the synthesis of chiral derivatives of this compound to be used as organocatalysts. The long octyloxy chain could influence the catalyst's solubility and create a specific steric environment around the catalytic center, potentially leading to high levels of enantioselectivity in various organic transformations. The cooperative action of the primary amine and other functional groups introduced into the molecule could lead to the development of highly efficient and selective catalysts. nih.govresearchgate.net
Furthermore, this compound can be used to functionalize solid supports, creating heterogeneous catalysts. Amine-functionalized materials have shown promise in a range of catalytic applications, including ethylene (B1197577) oligomerization and Suzuki coupling reactions. ajol.infoacs.org By immobilizing derivatives of this compound onto materials like silica (B1680970) or graphene oxide, it may be possible to create robust and recyclable catalysts. The long alkyl chain could also play a role in modifying the surface properties of the support material.
| Catalyst Type | Potential Application | Research Direction |
| Chiral Organocatalysts | Asymmetric synthesis (e.g., Michael additions, aldol (B89426) reactions). | Synthesis and evaluation of chiral derivatives of this compound. |
| Heterogeneous Catalysts | C-C bond formation, oligomerization, and other industrially relevant reactions. | Immobilization of this compound derivatives on solid supports. |
| Cooperative Catalysts | Reactions requiring dual activation of substrates. | Design of derivatives with additional functional groups for cooperative catalysis. |
Interdisciplinary Research Frontiers and Challenges
The unique combination of a hydrophilic amine head and a long hydrophobic alkyl ether tail in this compound opens up possibilities for its application in various interdisciplinary fields.
One of the most promising areas is in materials science, particularly as a corrosion inhibitor. A patent has described the use of similar amine derivatives, such as N-(3-octoxypropyl)-propylenediamine, in corrosion inhibiting compositions for metals in contact with corrosive hydrocarbon-containing media. This suggests that this compound could also exhibit corrosion-inhibiting properties, a hypothesis that warrants further investigation.
In the field of nanotechnology, the amphiphilic nature of this compound could be exploited for the stabilization of nanoparticles. Amine-functionalized surfaces are known to be effective for stabilizing metal nanoparticles. acs.org The octyloxy tail could provide solubility in nonpolar media, making it a potentially useful ligand for creating stable nanoparticle dispersions for applications in catalysis, electronics, and biomedicine. mdpi.com
Furthermore, the field of polymer chemistry could benefit from the incorporation of this compound as a monomer or modifying agent. Poly(ether amine)s are a class of polymers with interesting properties and applications, for example, as electrolytes in batteries. researchgate.net The specific structure of this compound could be used to tune the properties of polymers, such as their mechanical strength, thermal stability, and surface properties.
| Interdisciplinary Field | Potential Application of this compound | Research Challenges |
| Materials Science | Corrosion inhibitor for metals. | Evaluating its effectiveness in various corrosive environments and understanding the mechanism of inhibition. |
| Nanotechnology | Stabilizing agent for nanoparticles. | Investigating its binding affinity to different nanoparticle surfaces and its effect on their properties. |
| Polymer Chemistry | Monomer or additive for functional polymers. | Exploring its reactivity in polymerization reactions and the properties of the resulting polymers. |
| Surface Science | Surfactant and self-assembly studies. | Characterizing its behavior at interfaces and its ability to form ordered structures. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Octyloxy)propan-1-amine, and how can purity be optimized?
- Methodology :
- Alkylation of propan-1-amine : React propan-1-amine with 1-bromooctane or octyl tosylate in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC or GC-MS.
- Reductive amination : Use octanal with propan-1-amine in the presence of a reducing agent (e.g., NaBHCN) in methanol.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure. Purity can be confirmed via H NMR and HPLC (>98% purity) .
- Key Considerations : Side reactions (e.g., over-alkylation) may occur; optimize stoichiometry and reaction time.
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
- Data :
- Solubility : Likely hydrophobic due to the octyl chain; soluble in chloroform, THF, and DCM, sparingly soluble in water .
- Stability : Sensitive to oxidation; store under inert gas (N or Ar) at 2–8°C in amber glass .
- Density/Boiling Point : Estimated ~0.86–0.89 g/cm (similar to branched analogs); boiling point >200°C (extrapolated from shorter-chain analogs) .
Q. What safety protocols are recommended for laboratory handling of this compound?
- Guidelines :
- PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hood for volatile steps .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Skin contact—wash with soap/water; eye exposure—rinse for 15 min. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can this compound be functionalized for use as a ligand in catalytic systems?
- Approach :
- Phosphine derivatization : React with chlorodiphenylphosphine to introduce a P-donor group, enhancing metal coordination (e.g., Pd or Ru complexes) .
- Chelation studies : Evaluate ligand efficiency via cyclic voltammetry or X-ray crystallography of metal complexes. Adjust the octyl chain length to modulate steric effects .
Q. How to resolve contradictions in reported toxicity data for this compound analogs?
- Analysis Framework :
- Dose-dependence : Compare LD values across studies; discrepancies may arise from varying administration routes (oral vs. dermal) .
- Impurity profiling : Assess if toxicity stems from unreacted starting materials (e.g., alkyl halides) using LC-MS .
- In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate in vivo findings .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Optimization :
- Temperature control : Maintain <60°C to prevent thermal decomposition.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .
- Byproduct identification : Employ GC-MS or C NMR to trace impurities (e.g., dialkylated amines) and adjust stoichiometry .
Q. How does the octyloxy chain influence the compound’s behavior in lipid bilayer studies?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
